molecular formula C16H15ClN2OS B5717550 4-chloro-N-{[(2,5-dimethylphenyl)amino]carbonothioyl}benzamide

4-chloro-N-{[(2,5-dimethylphenyl)amino]carbonothioyl}benzamide

Cat. No. B5717550
M. Wt: 318.8 g/mol
InChI Key: IFCXHHBCGUNGLU-UHFFFAOYSA-N
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Description

4-chloro-N-{[(2,5-dimethylphenyl)amino]carbonothioyl}benzamide, also known as D4476, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in cancer research. This compound is a potent inhibitor of the protein kinase CK1, which plays a crucial role in various cellular processes such as DNA damage response, cell cycle regulation, and circadian rhythm.

Mechanism of Action

4-chloro-N-{[(2,5-dimethylphenyl)amino]carbonothioyl}benzamide acts as a potent inhibitor of CK1 by binding to the ATP-binding pocket of the kinase domain. This results in the inhibition of CK1 activity and downstream signaling pathways, leading to the suppression of cell growth and proliferation.
Biochemical and Physiological Effects:
In addition to its role in cancer research, 4-chloro-N-{[(2,5-dimethylphenyl)amino]carbonothioyl}benzamide has also been studied for its effects on various other cellular processes. For example, 4-chloro-N-{[(2,5-dimethylphenyl)amino]carbonothioyl}benzamide has been shown to inhibit the phosphorylation of tau protein, which is involved in the pathogenesis of Alzheimer's disease. Furthermore, 4-chloro-N-{[(2,5-dimethylphenyl)amino]carbonothioyl}benzamide has been shown to regulate circadian rhythm by inhibiting the activity of CK1ε, which plays a crucial role in the regulation of the circadian clock.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-chloro-N-{[(2,5-dimethylphenyl)amino]carbonothioyl}benzamide in lab experiments is its high potency and specificity for CK1 inhibition. This allows for the selective targeting of CK1-dependent cellular processes without affecting other signaling pathways. However, one limitation of using 4-chloro-N-{[(2,5-dimethylphenyl)amino]carbonothioyl}benzamide is its relatively low solubility in aqueous solutions, which can affect its bioavailability and limit its use in certain experimental settings.

Future Directions

There are several potential future directions for the study of 4-chloro-N-{[(2,5-dimethylphenyl)amino]carbonothioyl}benzamide and its applications in various fields of research. For example, further studies are needed to elucidate the precise mechanisms by which 4-chloro-N-{[(2,5-dimethylphenyl)amino]carbonothioyl}benzamide regulates circadian rhythm and its potential applications in the treatment of circadian rhythm disorders. Additionally, the development of more potent and selective CK1 inhibitors based on the structure of 4-chloro-N-{[(2,5-dimethylphenyl)amino]carbonothioyl}benzamide could lead to the discovery of novel therapeutic agents for the treatment of cancer and other diseases.

Synthesis Methods

The synthesis of 4-chloro-N-{[(2,5-dimethylphenyl)amino]carbonothioyl}benzamide involves the reaction of 4-chlorobenzoyl chloride with 2,5-dimethylaniline to form 4-chloro-N-(2,5-dimethylphenyl)benzamide. This intermediate is then treated with carbon disulfide and sodium hydroxide to produce 4-chloro-N-{[(2,5-dimethylphenyl)amino]carbonothioyl}benzamide.

Scientific Research Applications

4-chloro-N-{[(2,5-dimethylphenyl)amino]carbonothioyl}benzamide has been extensively studied for its potential applications in cancer research. CK1 is known to play a crucial role in the regulation of the Wnt signaling pathway, which is frequently dysregulated in various types of cancer. Therefore, inhibition of CK1 by 4-chloro-N-{[(2,5-dimethylphenyl)amino]carbonothioyl}benzamide has been shown to suppress the growth and proliferation of cancer cells in vitro and in vivo.

properties

IUPAC Name

4-chloro-N-[(2,5-dimethylphenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2OS/c1-10-3-4-11(2)14(9-10)18-16(21)19-15(20)12-5-7-13(17)8-6-12/h3-9H,1-2H3,(H2,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFCXHHBCGUNGLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=S)NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-[(2,5-dimethylphenyl)carbamothioyl]benzamide

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